

comparative reactivity of but-2-ynedinitrile and dicyanoacetylene

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Compound of Interest		
Compound Name:	but-2-ynedinitrile	
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A Comparative Guide to the Reactivity of But-2-ynedinitrile

An Important Clarification on Nomenclature: Before delving into the chemical reactivity, it is crucial to clarify that **but-2-ynedinitrile** and dicyanoacetylene are two names for the same chemical compound. **But-2-ynedinitrile** is the systematic IUPAC name, while dicyanoacetylene is the common name. Both refer to the molecule with the chemical formula C_4N_2 and the linear structure N = C - C = C - C = N.[1][2][3] Therefore, this guide will provide a comprehensive overview of the reactivity of this singular, highly versatile compound.

The defining feature of **but-2-ynedinitrile** is its electron-deficient carbon-carbon triple bond, a direct consequence of the two strongly electron-withdrawing cyanide groups.[2] This electronic characteristic is the primary driver for its high reactivity toward a variety of reagents, particularly in cycloaddition and nucleophilic addition reactions.

Physicochemical and Thermochemical Properties

The properties of **but-2-ynedinitrile** are summarized in the table below. Its high positive standard enthalpy of formation indicates that it is an endothermic compound, prone to releasing significant energy upon decomposition or combustion.[1][2][4]



Property	Value
IUPAC Name	But-2-ynedinitrile[1]
Common Name	Dicyanoacetylene, Carbon Subnitride[1]
Chemical Formula	C4N2[1][2]
Molar Mass	76.06 g/mol [2][5]
Appearance	Colorless volatile liquid[1]
Melting Point	20.5 °C (68.9 °F)[1]
Boiling Point	76.5 °C (169.7 °F)[1]
Density	0.907 g/cm ³ [1]
Std. Enthalpy of Formation ($\Delta fH \leftrightarrow_{298}$)	+500.4 kJ/mol[1]

Comparative Reactivity Analysis

But-2-ynedinitrile's unique electronic structure makes it a powerful reagent in organic synthesis. Its reactivity is best understood by examining its performance in key reaction types.

Cycloaddition Reactions (Diels-Alder)

But-2-ynedinitrile is an exceptionally potent dienophile in Diels-Alder reactions due to its severely electron-deficient triple bond.[1][2][3] This allows it to react readily with a wide range of dienes, including those that are typically unreactive to common dienophiles. Notably, it can even undergo cycloaddition with aromatic compounds. For instance, it reacts with durene (1,2,4,5-tetramethylbenzene) to form a substituted bicyclooctatriene, a transformation achievable by only the most reactive dienophiles.[1][3][4]

Diels-Alder reaction workflow.

Nucleophilic Addition Reactions

The partial positive charge on the acetylenic carbons makes **but-2-ynedinitrile** a strong electrophile, highly susceptible to nucleophilic attack.[6][7] A wide variety of nucleophiles can add across the carbon-carbon triple bond. This reaction is a fundamental process for



incorporating the dicyanoethylene moiety into larger molecular frameworks. The reaction proceeds via attack of the nucleophile on one of the electrophilic carbons, breaking the pi bond and forming a carbanionic intermediate, which is then typically protonated or otherwise quenched.

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